molecular formula C10H9NO2 B6202091 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde CAS No. 1557545-74-0

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde

Cat. No.: B6202091
CAS No.: 1557545-74-0
M. Wt: 175.18 g/mol
InChI Key: JUMSOISILRWGQB-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide, which then undergoes cyclization and subsequent functionalization to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products:

    Oxidation: 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.

    Reduction: 2-methyl-3-hydroxy-2,3-dihydro-1H-isoindole-5-carbaldehyde.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can modulate the activity of its targets .

Comparison with Similar Compounds

  • 2-methyl-3-oxo-2,3-dihydro-1H-indole-5-carbaldehyde
  • 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde
  • 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-6-carbaldehyde

Comparison: 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable target for further research .

Properties

CAS No.

1557545-74-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methyl-3-oxo-1H-isoindole-5-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-5-8-3-2-7(6-12)4-9(8)10(11)13/h2-4,6H,5H2,1H3

InChI Key

JUMSOISILRWGQB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)C=O

Purity

95

Origin of Product

United States

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